Alisol O

Übersicht

Beschreibung

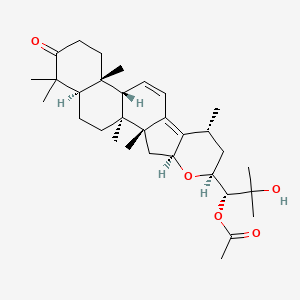

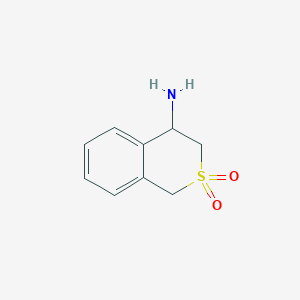

Alisol O is a triterpenoid compound isolated from the rhizomes of Alisma orientalis, a plant known for its medicinal properties. It was identified alongside other compounds such as alisol A 24-acetate, 25-anhydroalisol A, and alisol B 23-acetate, which have demonstrated various biological activities, including anti-hepatitis B virus effects . Alisol O, specifically, is a new compound whose structure was elucidated using 1D and 2D-NMR techniques .

Synthesis Analysis

The synthesis of Alisol O has not been explicitly detailed in the provided papers. However, it was isolated from natural sources, namely the rhizomes of Alisma orientalis, which suggests that its synthesis in nature involves the biosynthetic pathways typical of triterpenoids .

Molecular Structure Analysis

Alisol O has been structurally characterized as 11-dehydroxy-12-dehydroalisol F-24-acetate through the use of nuclear magnetic resonance (NMR) spectroscopy, including HMQC, HMBC, COSY, and ROESY techniques. These advanced NMR techniques allow for the detailed elucidation of the molecular structure, including the positions of hydroxyl groups and the acetate moiety .

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving Alisol O. However, the related compounds, such as alisol A 24-acetate, have been studied for their biological reactivity, particularly their inhibitory activity against the hepatitis B virus . This suggests that Alisol O and its derivatives may also participate in biologically relevant chemical reactions, potentially leading to therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of Alisol O are not directly reported in the provided papers. However, as a triterpenoid, it can be inferred that Alisol O is likely to be hydrophobic and may form crystalline structures. Its solubility in various solvents and its melting point would be typical of triterpenoids but would require empirical data to specify .

Relevant Case Studies

The anti-hepatitis B virus activity of compounds isolated from Alisma orientalis, including Alisol O, was investigated in vitro. These compounds were tested against the Hep G2.2.15 cell line, and several showed inhibitory activity on hepatitis B virus surface antigen (HBsAg) and e antigen (HBeAg) secretion, with varying levels of effectiveness . Although Alisol O's specific activity was not highlighted, its structural similarity to active compounds suggests potential biological relevance.

Wissenschaftliche Forschungsanwendungen

1. Antitumor Effects

Alisol B acetate, a triterpene from Alismatis rhizoma, demonstrates antitumor potential. It induces apoptosis in human hormone-resistant prostate cancer PC-3 cells via both extrinsic and intrinsic apoptosis pathways, involving the activation of caspase-8, -9, and -3, and the translocation of Bax from the cytosol to the nucleus (Huang et al., 2006).

2. Anti-Inflammatory and Liver Protection

Alisol F and 25-anhydroalisol F from Alisma orientale show significant anti-inflammatory effects in vitro and in vivo. These compounds suppress LPS-induced production of inflammatory markers and inhibit MAPK, STAT3, and NF-κB pathways, suggesting potential in treating acute liver failure (Bi et al., 2017).

3. Anti-Obesity and Metabolic Disorder Treatment

Alisol A, isolated from Rhizoma Alismatis, attenuates high-fat-diet-induced obesity and related metabolic disorders. It acts on the AMPK/ACC/SREBP-1c pathway, reducing lipid levels, glucose metabolism disorders, and insulin resistance in obese mice, indicating its potential as a therapeutic agent for obesity and related diseases (Ho et al., 2019).

4. Antiplasmodial Activity

Protostane triterpenoids like alisol A, B, and G from Alisma plantago-aquatica have shown antiplasmodial activity against Plasmodium falciparum, suggesting their potential in treating malaria (Adams et al., 2011).

5. Effects on Receptors

Alisol derivatives modulate the activity of human 5-HT3A and α3β4 nicotinic acetylcholine receptors. This modulation may underlie some pharmacological actions of Alisma rhizome, indicating its potential use in treatments involving these receptors (Lee et al., 2010).

6. Anticancer Properties

Alisol A, a triterpenoid from Alismatis Rhizoma, shows promise in treating breast cancer. It induces apoptosis, G1 phase cell cycle arrest, autophagy, and intracellular reactive oxygen species generation in MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent (Shi et al., 2020).

Wirkmechanismus

Target of Action

Alisol O, a triterpenoid compound, has been found to interact with several protein targets. These include the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK, HCE-2, and functional proteins like YAP, LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .

Mode of Action

Alisol O interacts with its targets, leading to changes in their activity. For instance, it has been found to activate the AMPK/SIRT1 signaling pathway . This activation leads to changes in cellular processes, including lipid metabolism and inhibition of inflammatory cytokine production . Additionally, Alisol O has been found to stimulate lipolysis in adipocytes, activating PKA-mediated phosphorylation of hormone-sensitive lipase and ERK-mediated downregulation of expression of perilipin A .

Biochemical Pathways

Alisol O affects several biochemical pathways. It has been found to regulate lipid metabolism and inhibit inflammatory cytokine production through the AMPK/SIRT1 signaling pathway . Additionally, it stimulates lipolysis in adipocytes through the PKA and ERK pathways . Furthermore, Alisol O has been found to promote glucose uptake via the CaMKKβ-AMPK-p38 MAPK/AS160 pathway .

Pharmacokinetics

The pharmacokinetics of Alisol O have been studied using ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS/MS). This method has been used for simultaneous quantitation of alisol A and alisol B 23-acetate from Alisma orientale (Sam.) Juz. in rat plasma . .

Result of Action

The action of Alisol O results in several molecular and cellular effects. It has been found to promote glucose uptake in C2C12 myotubes , stimulate lipolysis in adipocytes , and exert a strong inhibitory effect on inflammation and cell apoptosis . These effects contribute to its potential therapeutic applications in conditions such as diabetes, obesity, and inflammatory diseases.

Eigenschaften

IUPAC Name |

[(1R)-1-[(1S,2R,4S,6S,8R,13S,14S,19R)-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl]-2-hydroxy-2-methylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-18-16-21(27(29(5,6)35)36-19(2)33)37-22-17-32(9)20(26(18)22)10-11-24-30(7)14-13-25(34)28(3,4)23(30)12-15-31(24,32)8/h10-11,18,21-24,27,35H,12-17H2,1-9H3/t18-,21+,22+,23+,24+,27-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDONEKYGVGENMF-XEDHJYNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alisol O | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)